molecular formula C13H15BrO3 B1327855 Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate CAS No. 898776-82-4

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate

Cat. No.: B1327855
CAS No.: 898776-82-4
M. Wt: 299.16 g/mol
InChI Key: DNLWCGMLWIKFIK-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo-substituted phenyl ring and a butyrate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate typically involves the esterification of 4-(3-bromo-4-methylphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The bromo group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

  • Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate
  • (3-Bromo-4-methylphenyl)methanol
  • 4-Bromo-3-methylphenyl)methanol

Comparison: this compound is unique due to its ester functional group, which imparts different chemical reactivity compared to similar compounds like (3-bromo-4-methylphenyl)methanol. The presence of the ester group allows for additional reactions such as esterification and transesterification, which are not possible with the alcohol derivatives.

Biological Activity

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on antimicrobial and antitumor properties.

Chemical Structure and Synthesis

This compound features a bromo-substituted aromatic ring and an ester functional group, which are crucial for its biological activity. The synthesis typically involves the reaction of 3-bromo-4-methylphenol with appropriate acylating agents, leading to the formation of the target compound through various synthetic pathways such as Steglich esterification or Suzuki coupling reactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromo group can enhance binding affinity through halogen bonding, while the ester moiety can undergo hydrolysis to release the active acid form. This mechanism allows the compound to modulate enzyme activities and influence metabolic pathways.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) has been reported at around 50 mg/mL against Escherichia coli, suggesting moderate antibacterial effectiveness .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 mg/mL
Staphylococcus aureusNot specified
Pseudomonas aeruginosaNot specified

Antitumor Activity

In addition to its antimicrobial properties, the compound has shown promise as an antitumor agent. Studies have indicated that derivatives of this compound can inhibit cell proliferation in cancer cell lines, particularly those overexpressing epidermal growth factor receptor (EGFR). The structure–activity relationship suggests that modifications to the aromatic ring can significantly impact antitumor efficacy .

Table 2: Antitumor Activity Against Cancer Cell Lines

CompoundIC50 (nmol/L)Cell Line
This compoundNot specifiedHeLa (EGFR high)
Gefitinib1.9HeLa
Osimertinib3.1HeLa

Case Studies

Several case studies have highlighted the effectiveness of this compound in vitro:

  • Study on Antimicrobial Effects : A study evaluated the compound's effectiveness against various gram-positive and gram-negative bacteria, demonstrating a notable zone of inhibition against E. coli and other strains.
  • Antitumor Efficacy : In vitro assays conducted on HeLa cells revealed that the compound significantly inhibited cell growth, correlating with its ability to disrupt EGFR signaling pathways.

Properties

IUPAC Name

ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLWCGMLWIKFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645693
Record name Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-82-4
Record name Ethyl 3-bromo-4-methyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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